molecular formula C10H15NO3S B14853904 N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide

Cat. No.: B14853904
M. Wt: 229.30 g/mol
InChI Key: OVROAIWMNWRGSW-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide typically involves the reaction of 5-hydroxy-2-isopropylaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{5-Hydroxy-2-isopropylaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ] The base is used to absorb the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

Scientific Research Applications

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Hydroxy-2-isopropylphenyl)methanesulfonamide is unique due to its specific structural features, including the presence of a hydroxyl group and an isopropyl group.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-(5-hydroxy-2-propan-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-7(2)9-5-4-8(12)6-10(9)11-15(3,13)14/h4-7,11-12H,1-3H3

InChI Key

OVROAIWMNWRGSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

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